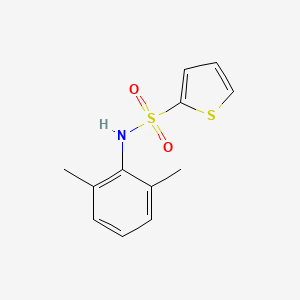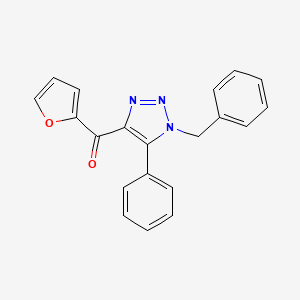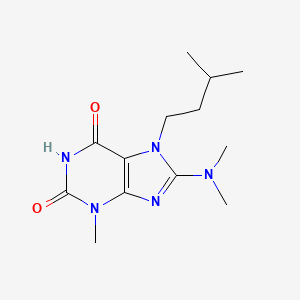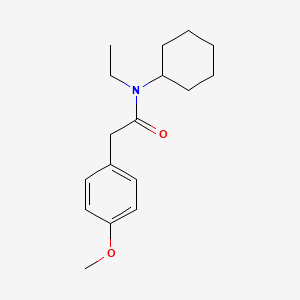
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C12H13NO2S2 and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.03877100 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a complex compound with a structure related to a family of drugs known as local anesthetics . The primary targets of these drugs are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore . This binding blocks the influx of sodium ions, preventing the generation of action potentials . As a result, the transmission of pain signals along the neurons is inhibited .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the propagation of action potentials in neurons . By blocking sodium channels, the compound disrupts the normal flow of sodium ions into the neurons. This disruption prevents the neurons from reaching the threshold potential necessary to trigger an action potential, thereby inhibiting the transmission of pain signals .
Pharmacokinetics
Based on its structural similarity to other local anesthetics, it can be inferred that the compound is likely to be well-absorbed following administration . The compound may undergo extensive first-pass metabolism, resulting in a low bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of pain signal transmission . By blocking sodium channels and preventing the generation of action potentials, the compound effectively numbs the area where it is applied, providing local anesthesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target sites . Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its stability and efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-9-5-3-6-10(2)12(9)13-17(14,15)11-7-4-8-16-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHAULCCIGSTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(1-benzothien-2-ylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642184.png)

![2-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5642198.png)


![5-{1-[4-(methylsulfonyl)phenyl]cyclobutyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5642213.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5642216.png)

![2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642227.png)
![6-methyl-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642239.png)
![5-methoxy-1-methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B5642246.png)
![{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642255.png)
![(1S*,5R*)-3-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642267.png)

